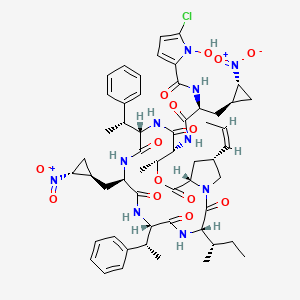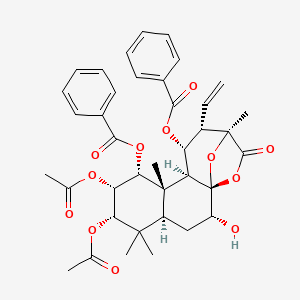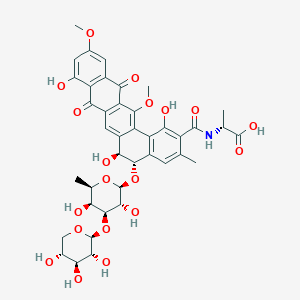![molecular formula C22H29NO3 B1250000 1-[(2E,10E)-11-(3,4-methylenedioxyphenyl)-2,10-undecadienoyl]pyrrolidine](/img/structure/B1250000.png)
1-[(2E,10E)-11-(3,4-methylenedioxyphenyl)-2,10-undecadienoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E,10E)-11-(3,4-methylenedioxyphenyl)-2,10-undecadienoyl]pyrrolidine is a member of benzodioxoles. It has a role as a metabolite.
Scientific Research Applications
Antifungal Properties : A study found that a compound closely related to the one , extracted from the leaves of Piper hispidum, showed significant antifungal activity against Cladosporium sphaerospermum (Alécio et al., 1998).
Intermediates in Pharmaceutical Synthesis : Another derivative has been used as an important intermediate in the preparation of quinolone antibacterials, highlighting its significance in drug development (Schroeder et al., 1992).
Analytical Characterization in Forensics : A study involving the analytical characterization of N-pyrrolidinyl-substituted amphetamines, including a compound similar to the one of interest, has been carried out. This research is crucial for forensic analysis in the context of new psychoactive substances (Liu et al., 2022).
Potential in Treating Cardiovascular Disorders : Some pyrrolidine derivatives have shown promising results in studies investigating their potential for treating arrhythmias and hypertension, and as alpha-adrenoceptor antagonists (Malawska et al., 2002).
Synthesis and Structural Analysis : Research on the synthesis and crystal structure of various pyrrolidin-2-ones, a class of compounds related to the one , has been conducted. These studies contribute to the understanding of their properties and potential applications (Mohammat et al., 2008).
Antitumor Potential : Functionalized pyrrolidines, similar to the compound , have shown potential in inhibiting the growth of human tumor cells, particularly glioblastoma and melanoma cells, indicating their relevance in cancer research (Fiaux et al., 2005).
Applications in Material Science : The research on pyrrolidin-2-ones also extends to material science, as shown by a study focusing on their synthesis and evaluation for use in high-performance polymers (Guan et al., 2015).
properties
Product Name |
1-[(2E,10E)-11-(3,4-methylenedioxyphenyl)-2,10-undecadienoyl]pyrrolidine |
|---|---|
Molecular Formula |
C22H29NO3 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(2E,10E)-11-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylundeca-2,10-dien-1-one |
InChI |
InChI=1S/C22H29NO3/c24-22(23-15-9-10-16-23)12-8-6-4-2-1-3-5-7-11-19-13-14-20-21(17-19)26-18-25-20/h7-8,11-14,17H,1-6,9-10,15-16,18H2/b11-7+,12-8+ |
InChI Key |
VZDKNTSKFORBBF-MKICQXMISA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/CCCCCC/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(C1)C(=O)C=CCCCCCCC=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-Hexyl-2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium](/img/structure/B1249917.png)
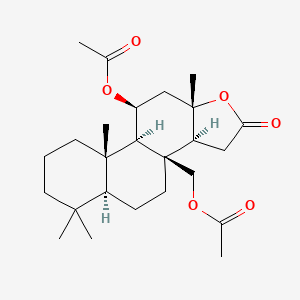
![2-Amino-4,9-dihydro-4,9-dioxo-1-methyl-1H-benz[f]indole-3-carboxylic acid ethyl ester](/img/structure/B1249919.png)
![4-(3-Phenylpropyl)-1-[6-[4-(3-phenylpropyl)piperidin-1-yl]hexyl]piperidine](/img/structure/B1249923.png)
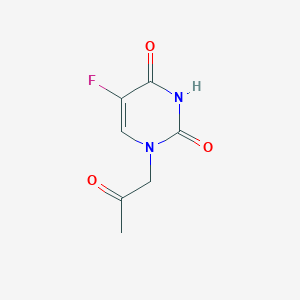



![2-[2-(6-Methoxy-1,3,3a,4,5,9b-hexahydro-benzo[e]isoindol-2-yl)-ethyl]-4H-9-thia-2,4,5-triaza-fluorene-1,3-dione](/img/structure/B1249930.png)
